molecular formula C14H21NO6 B14609388 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-28-1

2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14609388
CAS No.: 61083-28-1
M. Wt: 299.32 g/mol
InChI Key: ADELQJLEEXVIJP-UHFFFAOYSA-N
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Description

2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is a complex organic compound that features a benzodioxole ring, an ethyl group, a propoxy group, and a methylcarbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves multiple steps, starting with the formation of the benzodioxole ring This can be achieved through the condensation of catechol with ethylene glycol under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or alkyl halides (e.g., R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1,3-benzodioxol-4-ol: Lacks the propoxy and methylcarbamic acid groups.

    2-Propoxy-1,3-benzodioxol-4-ol: Lacks the ethyl and methylcarbamic acid groups.

    1,3-Benzodioxol-4-ol: The simplest form, lacking both the ethyl, propoxy, and methylcarbamic acid groups.

Uniqueness

2-Ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to the presence of both the ethyl and propoxy groups, as well as the methylcarbamic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61083-28-1

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

2-ethyl-2-propoxy-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C12H16O4.C2H5NO2/c1-3-8-14-12(4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

ADELQJLEEXVIJP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(OC2=CC=CC(=C2O1)O)CC.CNC(=O)O

Origin of Product

United States

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